molecular formula C5H3F3N2O B6170573 5-(trifluoromethyl)-1H-imidazole-4-carbaldehyde CAS No. 915369-31-2

5-(trifluoromethyl)-1H-imidazole-4-carbaldehyde

Cat. No. B6170573
CAS RN: 915369-31-2
M. Wt: 164.1
InChI Key:
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Description

Trifluoromethylated compounds are increasingly important in various fields, including pharmaceuticals, agrochemicals, and materials . The trifluoromethyl group plays a significant role in these compounds, contributing to their distinctive physical-chemical properties .


Molecular Structure Analysis

The molecular structure of trifluoromethylated compounds can be complex and varies based on the specific compound. For example, trifluoromethylated 1,2,4-triazoles have been synthesized via the [3 + 2]-cycloaddition of nitrile imines .


Chemical Reactions Analysis

Trifluoromethylated compounds can undergo various chemical reactions. For instance, the introduction of the formyl group into position “2” of the boronic acids causes a significant increase in acidity .


Physical And Chemical Properties Analysis

Trifluoromethylated compounds exhibit unique physical and chemical properties due to the presence of the trifluoromethyl group. For example, the presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .

Scientific Research Applications

Drug Development

The trifluoromethyl group (-CF3) is a common feature in pharmaceuticals due to its ability to enhance the biological activity of molecules. The presence of this group in 5-(trifluoromethyl)-1H-imidazole-4-carbaldehyde could potentially be exploited in the development of new drugs. For example, molecules with a -CF3 group attached to a tertiary stereogenic center have shown improved drug potency toward enzyme inhibition .

Antimicrobial Agents

Compounds containing the imidazole ring have been studied for their antimicrobial properties. The trifluoromethyl group could potentially enhance these properties, making 5-(trifluoromethyl)-1H-imidazole-4-carbaldehyde a starting point for the development of new antimicrobial agents that could be effective against resistant strains of bacteria and fungi .

Mechanism of Action

The mechanism of action of trifluoromethylated compounds can vary widely depending on their specific structure and intended use. For example, some trifluoromethylated compounds used in pharmaceuticals have been shown to inhibit certain enzymes .

Safety and Hazards

The safety and hazards associated with trifluoromethylated compounds can vary widely depending on the specific compound. Some trifluoromethylated compounds are considered hazardous and can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Trifluoromethylated compounds are expected to continue playing an important role in various fields, including pharmaceuticals, agrochemicals, and materials . As the global population rapidly expands, agrochemicals are in increasing demand to maintain crop production .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-(trifluoromethyl)-1H-imidazole-4-carbaldehyde involves the reaction of 4-cyano-5-(trifluoromethyl)imidazole with ethyl formate followed by hydrolysis to yield the desired product.", "Starting Materials": [ "4-cyano-5-(trifluoromethyl)imidazole", "ethyl formate", "sodium hydroxide", "water" ], "Reaction": [ "Step 1: Dissolve 4-cyano-5-(trifluoromethyl)imidazole in ethyl formate and add sodium hydroxide.", "Step 2: Heat the mixture at reflux for several hours.", "Step 3: Cool the mixture and add water to hydrolyze the ethyl formate.", "Step 4: Acidify the mixture with hydrochloric acid to precipitate the product.", "Step 5: Collect the product by filtration and wash with water." ] }

CAS RN

915369-31-2

Product Name

5-(trifluoromethyl)-1H-imidazole-4-carbaldehyde

Molecular Formula

C5H3F3N2O

Molecular Weight

164.1

Purity

95

Origin of Product

United States

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